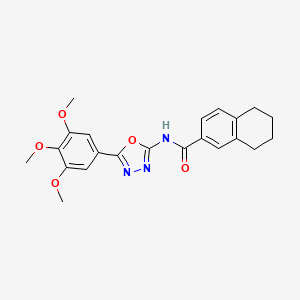

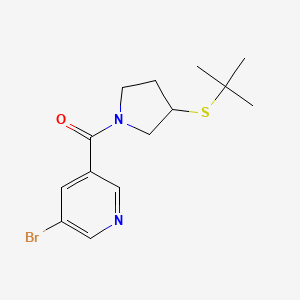

![molecular formula C19H12N4O3S2 B2877714 (E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide CAS No. 477486-59-2](/img/structure/B2877714.png)

(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide” is a compound that has been studied in the context of its potential applications . It is related to the benzo[d]thiazol-2-yl family of compounds, which have been explored for their excited state behaviors .

Synthesis Analysis

The synthesis of related compounds involves the creation of novel (4/6-halogen/MeO/EtO-substituted benzo[d]thiazol-2-yl)thiazolidin-4-ones . The exact synthesis process for “(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide” is not specified in the available resources.Molecular Structure Analysis

The molecular structure of related compounds has been analyzed in the context of their excited state behaviors . Solvent-polarity-related photo-induced hydrogen bonding effects have been observed .Chemical Reactions Analysis

The chemical reactions of related compounds have been studied, particularly in the context of their inhibitory action on HIV-1 RT . The most active compounds exhibited better inhibitory action than the reference compound, nevirapine .科学的研究の応用

Synthetic Chemistry and Material Science Applications

The compound has been explored in the synthesis of novel materials and heterocyclic compounds, demonstrating its versatility in organic synthesis and material science. For instance, the 1,3-dipolar addition of acetylenedicarboxylic esters to quinazoline oxides resulted in esters of amino-acrylic acid, showcasing the compound's role in generating novel organic structures with potential applications in materials science and pharmaceuticals (Stauss, Härter, Neuenschwander, & Schindler, 1972). Similarly, the synthesis of N-substituted derivatives of triazole-thiones from acrylonitrile and acrylamide underscores the compound's utility in creating materials with unique properties, such as enhanced thermal stability and potentially novel electronic characteristics (Vardanyan, Avagyan, Aghekyan, Sargsyan, & Panosyan, 2021).

Bioactive Molecule Development

The compound serves as a precursor or a component in the synthesis of bioactive molecules, including those with antimicrobial properties and potential anticancer activities. For example, the synthesis and in vitro cytotoxic activities of heteroarylacrylonitriles, incorporating various substituted rings, demonstrated the potential for developing novel anticancer agents. These compounds showed significant potency against human cancer cell lines, indicating the compound's relevance in medicinal chemistry and drug development (Sa̧czewski, Reszka, Gdaniec, Grünert, & Bednarski, 2004).

Environmental and Sensor Applications

Additionally, the compound and its derivatives have been investigated for environmental sensing applications, particularly in the detection of cyanide in aqueous media. The synthesized compounds demonstrated sensitivity and selectivity for cyanide over other anions, showcasing their potential as environmental sensors (Elsafy, Al-Easa, & Hijji, 2018).

作用機序

Target of Action

Similar compounds with a benzo[d]thiazole moiety have been reported to interact with various biological targets, such as cysteine .

Mode of Action

The compound, also known as 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), has been developed for selectively sensing cysteine over other analytes . BT-AC alone essentially emits no fluorescence, whereas it achieves a 4725-fold enhancement with a large Stokes shift (135 nm) in the presence of cysteine . This suggests that the compound may interact with cysteine, leading to a significant increase in fluorescence.

Result of Action

The compound’s interaction with cysteine results in a significant increase in fluorescence . This property has been utilized for imaging cysteine in HepG2 cells and zebrafish , suggesting potential applications in biological imaging and diagnostics.

将来の方向性

特性

IUPAC Name |

(E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N4O3S2/c24-17(10-7-12-5-8-13(9-6-12)23(25)26)22-19-21-15(11-27-19)18-20-14-3-1-2-4-16(14)28-18/h1-11H,(H,21,22,24)/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSPIGMPZORCKO-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B2877632.png)

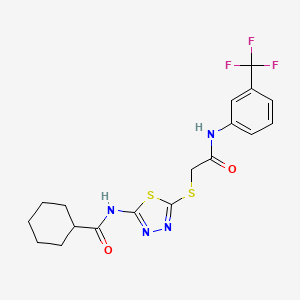

![2-methoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2877634.png)

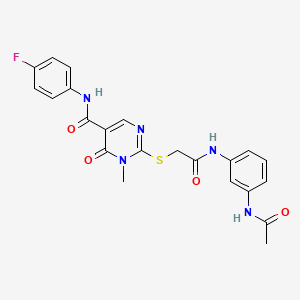

![1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2877635.png)

![6-bromo-N-(cyanomethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2877637.png)

![Methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2877644.png)

![3-Chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2877648.png)

![Ethyl 4-[(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-2-yl)amino]benzoate](/img/structure/B2877652.png)